molecular formula C11H10ClNS B7829399 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

Cat. No.: B7829399
M. Wt: 223.72 g/mol
InChI Key: GTMIZZSHNDDSDS-UHFFFAOYSA-N
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Description

This product is 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride, provided for research and development purposes. The compound is a halogenated thiazole derivative. Thiazoles are a class of 5-membered heterocyclic compounds known for their aromaticity and presence in various bioactive molecules . The molecular formula is C 11 H 11 Cl 2 NS and the molecular weight is 260.18 g/mol . The CAS Number is 1992995-91-1 . The chloromethyl group on the thiazole ring can serve as a reactive handle for further chemical transformations, making this compound a potential building block for synthesizing more complex chemical entities . As with all chemicals, appropriate safety protocols must be followed. This product is strictly for research use and is not intended for human or animal consumption .

Properties

IUPAC Name

5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMIZZSHNDDSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazole core is typically constructed via cyclocondensation reactions between α-haloketones or α-haloaldehydes and thiourea derivatives. For 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole, the 2-methylphenyl group is introduced early in the synthesis. A common approach involves reacting 2-methylphenyl isothiocyanate with a chloromethyl-containing precursor. For example, 1-isothiocyanato-2-methylbenzene reacts with 2-chloropropenal in dichloromethane under controlled chlorination (25–40°C), forming the thiazole backbone. This method avoids high-temperature steps, reducing decomposition risks.

Thiocyanate-Mediated Cyclization

Alternative routes employ sodium or ammonium thiocyanate to form the thiazole ring. In the presence of HCl, 2-methylbenzaldehyde reacts with thiocyanate ions to generate an intermediate thioamide, which cyclizes upon treatment with chloromethylating agents like thionyl chloride. This method is advantageous for its scalability, with yields exceeding 85% when using polar aprotic solvents such as acetonitrile.

Chloromethyl Group Introduction

Direct Chlorination of Hydroxymethyl Intermediates

A two-step process involves first synthesizing 5-(hydroxymethyl)-2-(2-methylphenyl)-1,3-thiazole, followed by chlorination. The hydroxymethyl derivative is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane, achieving near-quantitative conversion to the chloromethyl group. For instance, SOCl₂ in refluxing dichloromethane (40°C, 4 hours) converts the hydroxymethyl group with 92% efficiency.

In Situ Chlorination During Cyclization

Industrial methods often integrate chlorination into the cyclization step. The Chinese patent CN105254584A demonstrates that passing chlorine gas through a solution of 1-isothiocyanato-2-chloropropene in ethylene dichloride at 35–40°C directly yields 2-chloro-5-chloromethylthiazole hydrochloride. Adapting this for the 2-methylphenyl variant, 1-isothiocyanato-2-methylbenzene reacts with chlorine in dichloromethane, forming the target compound after neutralization with sodium bicarbonate.

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free base of 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is unstable, necessitating immediate conversion to the hydrochloride salt. Post-synthesis, the crude product is dissolved in concentrated HCl and precipitated via slow addition to ice-cold water. Centrifugation and washing with sodium bicarbonate (pH 4–6) yield the pure hydrochloride salt. This method achieves >99% purity by removing unreacted starting materials and byproducts.

Solvent Selection for Salt Stabilization

Polar solvents like acetonitrile or ethanol enhance salt stability during crystallization. The US patent US6812348B1 highlights that ethanol facilitates high-purity hydrochloride formation due to its moderate polarity, which prevents co-precipitation of impurities.

Optimization and Scalability

Catalytic Systems

Copper(I) chloride accelerates diazotization and chlorination steps. In Sandmeyer-type reactions, tert-butyl nitrite and CuCl convert amino intermediates to chloro derivatives efficiently. For example, treating 2-amino-5-chloromethylthiazole with tert-butyl nitrite and CuCl in acetonitrile at −13°C achieves 94% yield.

Solvent Impact on Yield

SolventReaction Temperature (°C)Yield (%)Purity (%)
Dichloromethane35–4087.399.6
Acetonitrile25–3088.599.7
Ethanol4094.899.5

Data adapted from CN105254584A and US6812348B1 demonstrates ethanol’s superiority in balancing yield and purity.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination can generate 2,5-bis(chloromethyl)thiazole. This is mitigated by stoichiometric control, maintaining a 1:1 molar ratio of chlorine to substrate.

Thermal Degradation

Decomposition above 50°C is avoided using low-boiling solvents like dichloromethane, enabling rapid distillation under reduced pressure .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with amines, thiols, and oxygen-based nucleophiles. Key reactions include:

Nucleophile Reaction Conditions Product Key Features
Primary aminesReflux in polar aprotic solvents (e.g., DMF)5-(Aminomethyl)-2-(2-methylphenyl)thiazoleForms stable secondary amines
ThiolsRoom temperature, base (e.g., K₂CO₃)5-(Methylthio)-2-(2-methylphenyl)thiazoleHigh regioselectivity
Hydroxide ionsAqueous ethanol, 60–80°C5-(Hydroxymethyl)-2-(2-methylphenyl)thiazoleHydrolysis to hydroxymethyl derivative

For example, reaction with sodium thiophenolate in dichloromethane at 25°C yields 5-(phenylthiomethyl)-2-(2-methylphenyl)thiazole, confirmed by NMR and mass spectrometry.

Cyclization Reactions

The chloromethyl group facilitates cyclization to form fused heterocycles:

  • With Thioureas : Reacting with thioureas in ethanol under reflux forms imidazo[2,1-b]thiazoles, a scaffold with antimicrobial potential .

  • With Hydrazines : Forms pyrazolo-thiazole hybrids via intramolecular cyclization.

Oxidation and Stability

The thiazole ring resists oxidation under mild conditions but undergoes degradation with strong oxidants (e.g., KMnO₄/H₂SO₄), producing sulfoxides or sulfones.

Mechanistic Insights

The chloromethyl group’s reactivity stems from:

  • Covalent Bond Formation : The Cl atom acts as a leaving group, enabling nucleophilic attack.

  • Steric Effects : The 2-methylphenyl group directs substitution to the chloromethyl site.

Functionalization for Drug Discovery

Derivatives synthesized via these reactions show:

  • Antimicrobial Activity : Against Staphylococcus aureus (MIC: 8 µg/mL) .

  • Anticancer Potential : IC₅₀ values <10 µM in hepatocellular carcinoma cell lines.

Comparative Reactivity Data

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Amine substitution2.3 × 10⁻³45.2
Thiol substitution5.8 × 10⁻³38.7
Hydrolysis1.1 × 10⁻⁴58.9

Data derived from kinetic studies in acetonitrile at 25°C .

This compound’s versatility in nucleophilic substitutions and cyclizations underscores its utility in synthesizing bioactive molecules. Industrial methods ensure scalability, while mechanistic studies guide rational design of derivatives.

Scientific Research Applications

Chemistry

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride serves as an essential building block in synthetic organic chemistry. It is utilized to create more complex thiazole derivatives that have potential applications in various chemical reactions and material science.

Biology

The compound is under investigation for its biological activities:

  • Antimicrobial Properties : Studies indicate significant antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell processes, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus20.5 ± 0.4Streptomycin (36.6 ± 0.3)
Escherichia coli17.0 ± 0.3Streptomycin (29.1 ± 0.2)
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific enzymes involved in cancer progression.

Medicine

The compound's unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry:

  • Therapeutic Applications : Its potential anti-inflammatory and anticancer activities are being explored for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Chloromethyl Position and Reactivity: The chloromethyl group at position 5 is a reactive site for nucleophilic substitution, enabling further derivatization. For example, 2-[4-(chloromethyl)phenyl]-1,3-thiazole (CAS 906352-61-2) shares this reactivity but lacks the 2-methylphenyl group, resulting in a lower molecular weight (192.59 g/mol) and a melting point of 67–69°C .
  • Hydrochloride Salt Impact :
    The hydrochloride form of the target compound distinguishes it from neutral analogs like 5-chloro-2-methyl-1,3-thiazole (CAS 57268-15-2, molecular weight 133.6 g/mol). The ionic nature of the hydrochloride enhances aqueous solubility, a critical factor for drug formulation .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C11H11Cl2NS·HCl 263.64 Not reported 5-(chloromethyl), 2-(2-methylphenyl), HCl
2-[4-(Chloromethyl)phenyl]-1,3-thiazole C9H8ClNS 192.59 67–69 4-(chloromethyl)phenyl
5-Chloro-2-methyl-1,3-thiazole C4H4ClNS 133.60 Not reported 5-chloro, 2-methyl
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole HCl C12H13Cl2NOS 290.21 Not reported 4-(chloromethyl), phenoxymethyl, HCl

Biological Activity

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H11Cl2NSC_{11}H_{11}Cl_2NS and a molecular weight of approximately 260.2 g/mol. The structure includes a thiazole ring, which contributes to its biological activity. The chloromethyl group at the fifth position and the 2-methylphenyl group at the second position enhance its reactivity and potential applications in medicinal chemistry.

The biological activity of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, potentially inhibiting their function. This inhibition can disrupt metabolic pathways in microorganisms and cancer cells.
  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible modifications that affect protein function.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus.

Biological Activity Overview

The following table summarizes key biological activities associated with 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride:

Activity Type Target/Organism Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansInhibition of fungal growth
AnticancerVarious cancer cell linesCytotoxic effects
Anti-inflammatoryIn vitro modelsReduced inflammatory markers

Antimicrobial Studies

Research has demonstrated that thiazole compounds possess broad-spectrum antimicrobial activity. For instance, a study reported that 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 10 µM against human breast cancer MCF-7 cells. The mechanism involved cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Another area of investigation focused on the anti-inflammatory properties of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride. In vitro assays indicated that the compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.

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